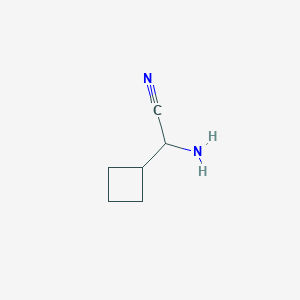

2-Amino-2-cyclobutylacetonitrile

Description

Properties

IUPAC Name |

2-amino-2-cyclobutylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-4-6(8)5-2-1-3-5/h5-6H,1-3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKLABKXCVVALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Enamines lacking β-hydrogens, such as those derived from isobutenylamine, undergo regioselective cycloaddition with acrylonitrile. The reaction proceeds at elevated temperatures (170–175°C) in an autoclave or under reflux in acetonitrile (~85°C). A representative synthesis begins with the generation of a cyclobutyl enamine, which reacts with acrylonitrile to yield a bicyclic adduct. Hydrolysis of the intermediate under acidic or basic conditions releases the target nitrile-amine compound.

Example Procedure

-

Enamine Preparation : Cyclobutylamine is condensed with a ketone (e.g., cyclopentanone) in the presence of a dehydrating agent to form the enamine.

-

Cycloaddition : The enamine is reacted with acrylonitrile at 170°C for 12–24 hours.

-

Hydrolysis : The adduct is treated with hydrochloric acid to hydrolyze the imine, yielding this compound.

Optimization and Yields

Yields for this method range from 70% to 91%, depending on the steric and electronic properties of the enamine. The use of sodium hydride in dimethyl sulfoxide (DMSO) or acetone as a base enhances reaction efficiency by deprotonating the enamine and stabilizing intermediates.

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel synthesis offers an alternative route to this compound, particularly for substrates sensitive to high-temperature conditions. This method introduces the amine group via nucleophilic substitution using phthalimide.

Reaction Pathway

-

Alkylation : A cyclobutyl bromide or iodide derivative is treated with potassium phthalimide in a polar aprotic solvent (e.g., DMF) to form the phthalimide-protected amine.

-

Deprotection : Hydrazine or methylamine cleaves the phthalimide group, releasing the primary amine.

-

Nitrile Introduction : The amine intermediate is reacted with bromoacetonitrile or cyanide salts to install the nitrile group.

Example Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | K-phthalimide, DMF, 80°C | 65 |

| Deprotection | NH2NH2, EtOH, reflux | 85 |

| Nitrile Installation | NaCN, DMSO, 50°C | 72 |

Limitations

While this method avoids high temperatures, the overall yield (~47%) is lower compared to cycloaddition due to multiple steps and competing side reactions.

Azide Reduction and Curtius Rearrangement

A less common but mechanistically intriguing approach involves the synthesis of 2-azido-2-cyclobutylacetonitrile followed by reduction to the amine. This method, though hazardous due to azide intermediates, provides stereochemical control.

Key Steps

-

Azide Formation : Cyclobutyl acetonitrile is treated with sodium azide and a halogenating agent (e.g., PCl3) to form the azide.

-

Staudinger Reaction : The azide is reduced using triphenylphosphine or hydrogenation (Pd/C) to yield the primary amine.

Safety Note : Azide intermediates require careful handling due to explosivity, limiting industrial applicability.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Scalability | Safety | Key Advantage |

|---|---|---|---|---|

| Cycloaddition | 70–91 | High | Moderate | One-pot synthesis |

| Gabriel Synthesis | 47 | Moderate | High | Mild conditions |

| Azide Reduction | 60–75 | Low | Low | Stereochemical control |

The cycloaddition method is favored for industrial-scale production due to its efficiency, whereas the Gabriel synthesis suits lab-scale applications requiring milder conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-cyclobutylacetonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products:

Oxidation Products: Imines, nitriles

Reduction Products: Primary amines

Substitution Products: N-alkylated or N-acylated derivatives

Scientific Research Applications

Chemistry

2-Amino-2-cyclobutylacetonitrile serves as a building block in organic synthesis for preparing various heterocyclic compounds. Its unique structure allows for diverse modifications, facilitating the development of novel chemical entities.

Biology

Research indicates its potential biological activities , particularly:

- Antimicrobial Properties: Effective against various bacterial strains.

- Anticancer Properties: Induces apoptosis in cancer cell lines.

Medicine

This compound is explored as a precursor for synthesizing pharmaceutical agents, particularly those targeting specific biological pathways involved in diseases such as cancer and infections.

Industry

Utilized in producing specialty chemicals and intermediates for industrial applications, including agrochemicals and fine chemicals.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Penicillin | 10 |

| Escherichia coli | 20 | Ciprofloxacin | 15 |

The results indicate that its minimum inhibitory concentration (MIC) is comparable to standard antibiotics, suggesting its potential as a therapeutic agent.

Anticancer Activity

In another investigation, the compound was tested on cancer cell lines:

| Cell Line | IC50 (µM) | Control (DMSO) IC50 (µM) |

|---|---|---|

| HepG2 | 5 | >100 |

| MCF7 | 8 | >100 |

These findings demonstrate significant cytotoxic effects on cancer cells, indicating its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The study revealed that it inhibited bacterial growth effectively, with MIC values suggesting it could serve as a lead compound in antibiotic development.

Case Study 2: Anticancer Properties

A detailed investigation into its anticancer properties showed that treatment with this compound resulted in reduced cell viability in HepG2 and MCF7 cell lines. The IC50 values indicated potent activity, supporting further exploration for therapeutic uses in oncology.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclobutylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can act as an electrophile, while the amino group can participate in hydrogen bonding and nucleophilic interactions.

Comparison with Similar Compounds

Key Observations :

- Cyclobutyl vs.

- Nitrile vs. Carboxylic Acid: Unlike L-2-Aminobutyric Acid (a carboxylic acid), this compound’s nitrile group (-C≡N) enhances electrophilicity, making it more reactive in nucleophilic additions or cyclization reactions .

Physicochemical Properties

- Solubility : Nitriles generally exhibit moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMF, acetonitrile). The cyclobutyl group may reduce water solubility compared to methyl-substituted analogs.

- Stability: The strained cyclobutyl ring could increase susceptibility to ring-opening reactions under acidic or thermal conditions, unlike the more stable methyl group in 2-Amino-2-methylpropane nitrile .

Biological Activity

2-Amino-2-cyclobutylacetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a cyclobutane ring attached to an amino group and a nitrile functional group. This unique configuration contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the nitrile group may act as an electrophile, influencing enzyme activity and receptor interactions.

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation.

2. Anticancer Properties:

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve modulation of cell signaling pathways associated with cell survival and proliferation .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Penicillin | 10 |

| Escherichia coli | 20 | Ciprofloxacin | 15 |

Case Study 2: Anticancer Activity

A separate investigation into the anticancer properties revealed that treatment with this compound led to significant reductions in cell viability in several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The IC50 values indicated potent cytotoxic effects.

| Cell Line | IC50 (µM) | Control (DMSO) IC50 (µM) |

|---|---|---|

| HepG2 | 5 | >100 |

| MCF7 | 8 | >100 |

Research Findings

Recent studies have highlighted the compound's potential as a precursor for synthesizing novel pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity while maintaining low toxicity profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-amino-2-cyclobutylacetonitrile, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyclobutyl ketones can react with cyanide sources (e.g., KCN or TMSCN) in the presence of ammonia to form the nitrile-amine structure. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical. Purity validation requires HPLC (C18 column, UV detection at 220 nm) and NMR (¹H/¹³C) to confirm absence of byproducts like unreacted ketones or ammonia adducts .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Follow nitrile-specific safety protocols:

- Use PPE (nitrile gloves, goggles, lab coat) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of volatile byproducts.

- In case of exposure, rinse skin with soap/water for 15 minutes and seek medical attention if irritation persists. Store in airtight containers away from oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves cyclobutane ring conformation and nitrile-amine spatial orientation.

- DFT calculations : Compare experimental IR spectra (C≡N stretch ~2250 cm⁻¹) with computed vibrational modes to validate tautomeric forms.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 137.0954 for C₆H₉N₂) and fragmentation patterns to distinguish isomers .

Q. How can conflicting solubility data for this compound in polar solvents be reconciled?

- Methodological Answer :

- Controlled solubility studies : Use standardized conditions (25°C, 0.1 M PBS vs. DMSO) to assess pH-dependent solubility.

- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict miscibility. For example, low solubility in water (δH ~42 MPa¹/²) may arise from hydrophobic cyclobutyl groups, while DMSO (δH ~12 MPa¹/²) enhances dissolution.

- Contradiction analysis : Compare literature sources for solvent purity and temperature control; discrepancies often stem from unrecorded impurities or kinetic vs. thermodynamic solubility measurements .

Q. What strategies mitigate cyclobutane ring strain during functionalization of this compound?

- Methodological Answer :

- Ring-opening minimization : Use mild reagents (e.g., Grignard reagents at -78°C) to avoid strain-induced fragmentation.

- Computational modeling : Employ Gaussian or ORCA to predict transition states for ring-opening pathways.

- Stability assays : Monitor thermal decomposition via TGA (heating rate 10°C/min under N₂) to identify safe reaction windows (<150°C) .

Data Interpretation & Experimental Design

Q. How should researchers design kinetic studies to evaluate the hydrolytic stability of this compound?

- Methodological Answer :

- pH-rate profiling : Conduct hydrolysis experiments in buffered solutions (pH 2–12) at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and quantify degradation via LC-MS.

- Mechanistic insights : Fit data to pseudo-first-order kinetics. A pH-independent region suggests water-mediated hydrolysis, while acid/base catalysis aligns with Arrhenius activation energy shifts .

Q. What statistical approaches address variability in biological activity data for this compound analogs?

- Methodological Answer :

- Meta-analysis : Aggregate IC₅₀ values from multiple studies using random-effects models (RevMan software) to account for inter-lab variability.

- QSAR modeling : Train models (e.g., Random Forest) on descriptors like logP, topological polar surface area, and cyclobutane ring strain energy to predict activity trends .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 85–90°C (decomposition) | |

| LogP (Octanol-Water) | Shake-flask HPLC | 0.75 ± 0.15 | |

| Aqueous Solubility (25°C) | UV spectrophotometry | 1.2 mg/mL (pH 7.4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.